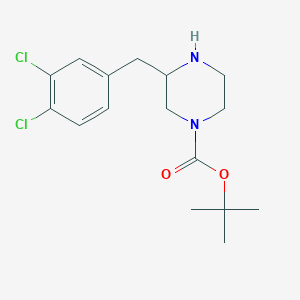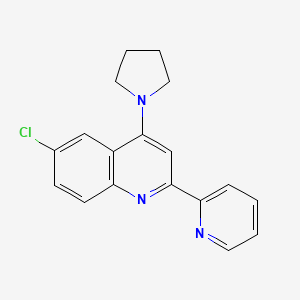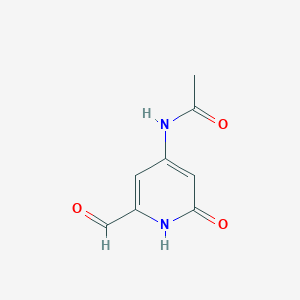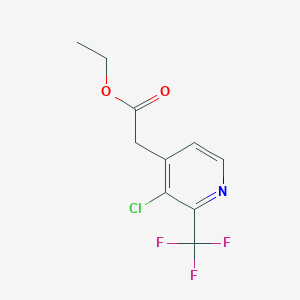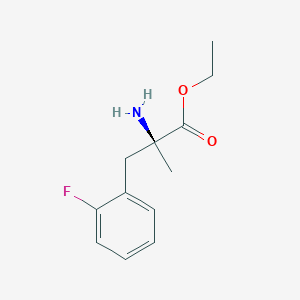
(1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a methanamine group. The presence of the trifluoromethyl group imparts unique electronic and steric properties, making this compound valuable in research and industrial applications.
Preparation Methods
The synthesis of 1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE can be compared with other similar compounds, such as:
4-(TRIFLUOROMETHYL)BENZYLAMINE: This compound also contains a trifluoromethyl group attached to a benzylamine, but lacks the triazole ring, making it less versatile in certain applications.
4-(TRIFLUOROMETHYL)ANILINE: Similar to the benzylamine, this compound lacks the triazole ring and has different electronic properties.
4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE: This compound contains an isocyanate group instead of a methanamine group, leading to different reactivity and applications.
The presence of the triazole ring in 1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE imparts unique properties that make it more suitable for certain applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9F3N4 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanamine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-1-3-9(4-2-7)17-6-8(5-14)15-16-17/h1-4,6H,5,14H2 |
InChI Key |
KNFSQCFDCKZUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone](/img/structure/B14859511.png)
![2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B14859522.png)
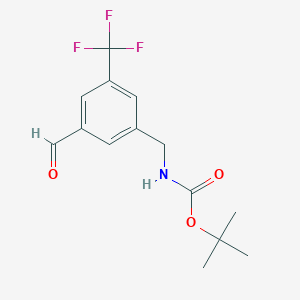
![6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole](/img/structure/B14859543.png)
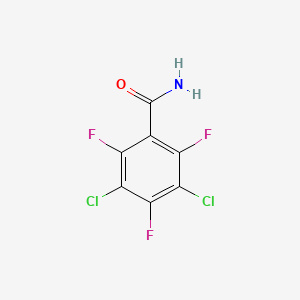
![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14859552.png)
![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)

